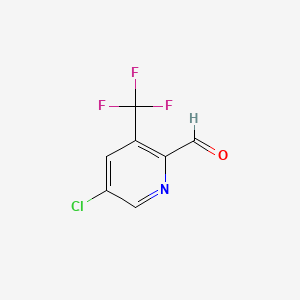

5-Chloro-3-(trifluoromethyl)picolinaldehyde

Descripción

Propiedades

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWJCAMEXVEXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743615 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227605-33-5 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(trifluoromethyl)picolinaldehyde

Introduction

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a highly valuable and versatile fluorinated heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethylpyridine scaffold imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this important intermediate, intended for researchers, chemists, and professionals in drug discovery and development. The presented synthesis is a multi-step process commencing from the readily available starting material, 3-picoline.

Strategic Overview of the Synthesis Pathway

The synthesis of 5-Chloro-3-(trifluoromethyl)picolinaldehyde is a multi-step process that can be logically divided into three key stages:

-

Construction of the Core Heterocycle : This stage focuses on the formation of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, starting from 3-picoline. This involves a sequence of chlorination and fluorination reactions.

-

Functional Group Interconversion at the 2-position : The second stage involves the selective functionalization of the 2-position of the pyridine ring to introduce a hydroxymethyl group, yielding (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol.

-

Final Oxidation to the Aldehyde : The final step is the selective oxidation of the primary alcohol to the desired picolinaldehyde.

This strategic approach allows for the efficient and controlled synthesis of the target molecule.

Caption: Overall synthetic strategy for 5-Chloro-3-(trifluoromethyl)picolinaldehyde.

Stage 1: Synthesis of the Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine

The initial stage of the synthesis focuses on the construction of the core trifluoromethylpyridine ring system.

Step 1.1: Chlorination of 3-Picoline

The synthesis begins with the extensive chlorination of 3-picoline. This transformation can be achieved through various established methods, often involving high temperatures and radical initiators to facilitate both side-chain and aromatic ring chlorination. A common industrial approach is the vapor-phase chlorination of 3-picoline to produce 2-chloro-5-(trichloromethyl)pyridine, which is then further chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine[1].

Step 1.2: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

The trichloromethyl group is subsequently converted to the trifluoromethyl group via a halogen exchange reaction. This is typically accomplished by treating 2,3-dichloro-5-(trichloromethyl)pyridine with a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride salt[2][3]. The reaction conditions for this step are crucial to ensure complete conversion and minimize side reactions. The resulting product is the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine.

| Step | Starting Material | Reagents and Conditions | Product | Yield (Typical) |

| 1.1 | 3-Picoline | Cl2, high temperature, catalyst | 2,3-dichloro-5-(trichloromethyl)pyridine | Variable |

| 1.2 | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, catalyst, high temperature | 2,3-dichloro-5-(trifluoromethyl)pyridine | Good to Excellent |

Table 1: Summary of the synthesis of the key intermediate.

Caption: Reaction scheme for the synthesis of the key intermediate.

Stage 2: Synthesis of (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol

With the key intermediate in hand, the next stage focuses on the selective introduction of a hydroxymethyl group at the 2-position of the pyridine ring. This is achieved through a metal-halogen exchange followed by reaction with an electrophile.

Step 2.1: Regioselective Lithiation and Hydroxymethylation

The chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is more susceptible to metal-halogen exchange than the chlorine at the 5-position due to the activating effect of the adjacent nitrogen atom. Treatment of the dichloro-intermediate with a strong organolithium base, such as n-butyllithium, at low temperatures results in the regioselective formation of a lithium-halogen exchange product at the 2-position. This organolithium intermediate is then quenched with a suitable electrophile, in this case, anhydrous formaldehyde (or a formaldehyde equivalent like paraformaldehyde), to introduce the hydroxymethyl group.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete metal-halogen exchange.

-

Hydroxymethylation: Anhydrous formaldehyde gas (generated by heating paraformaldehyde) is bubbled through the reaction mixture, or a solution of paraformaldehyde in the reaction solvent is added. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol.

Stage 3: Oxidation to 5-Chloro-3-(trifluoromethyl)picolinaldehyde

The final step in the synthesis is the selective oxidation of the primary alcohol to the corresponding aldehyde.

Step 3.1: Selective Oxidation with Manganese Dioxide

The oxidation of benzylic and heterocyclic methanols to their corresponding aldehydes is a common transformation in organic synthesis. A mild and selective oxidizing agent for this purpose is activated manganese dioxide (MnO₂). This heterogeneous oxidation is typically carried out by stirring the alcohol with an excess of MnO₂ in an inert solvent.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with a solution of (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol in a suitable solvent, such as dichloromethane or chloroform.

-

Oxidation: Activated manganese dioxide (typically a large excess by weight) is added to the solution. The resulting suspension is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, the solid manganese dioxide is removed by filtration through a pad of celite. The filter cake is washed with additional solvent. The combined filtrate is concentrated under reduced pressure to yield the crude 5-Chloro-3-(trifluoromethyl)picolinaldehyde. The product can be further purified by column chromatography or distillation under reduced pressure.

| Step | Starting Material | Reagents and Conditions | Product | Yield (Typical) |

| 2.1 | 2,3-dichloro-5-(trifluoromethyl)pyridine | 1. n-BuLi, THF, -78 °C2. HCHO | (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol | 60-70% |

| 3.1 | (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol | MnO₂, CH₂Cl₂, rt | 5-Chloro-3-(trifluoromethyl)picolinaldehyde | 80-90% |

Table 2: Summary of the final stages of the synthesis.

Caption: Reaction scheme for the conversion of the key intermediate to the final product.

Conclusion

The synthesis of 5-Chloro-3-(trifluoromethyl)picolinaldehyde presented in this technical guide provides a reliable and scalable route to this important building block. The pathway leverages well-established synthetic transformations, including robust chlorination and fluorination protocols, regioselective organometallic chemistry, and mild, selective oxidation. This guide offers a solid foundation for researchers and drug development professionals to access this valuable compound for their synthetic endeavors.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-269. [Link]

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 281-283.

- Larsen, S. D., & Connell, M. A. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. U.S.

- Lahrs, W., & Klauke, E. (1984). Preparation of (trifluoromethyl)pyridines.

- Christensen, S. B. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. U.S.

-

Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (1966). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry, 31(2), 615–616. [Link]

-

Taylor, R. J. K. (2015). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 48(3), 685-697. [Link]

-

Organic Chemistry Portal. Manganese(IV) oxide. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Chloro-3-(trifluoromethyl)picolinaldehyde CAS number and structure

An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)picolinaldehyde: A Keystone Building Block in Modern Chemistry

Introduction

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a highly functionalized pyridine-based chemical intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its unique molecular architecture, featuring an aldehyde group for diverse synthetic transformations, a chloro substituent for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to enhance metabolic stability and membrane permeability in bioactive compounds, makes it a valuable and versatile building block.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Chemical Identity and Core Properties

The precise identification and characterization of a chemical reagent are fundamental to its successful application in research and development. This section details the essential identifiers and physicochemical properties of 5-Chloro-3-(trifluoromethyl)picolinaldehyde.

CAS Number and Molecular Structure

-

IUPAC Name : 5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde[1]

-

Molecular Formula : C₇H₃ClF₃NO[1]

-

Canonical SMILES : C1=C(C=NC(=C1C(F)(F)F)C=O)Cl[1]

The structure combines a pyridine ring, an aldehyde at position 2, a trifluoromethyl group at position 3, and a chlorine atom at position 5. This specific arrangement of functional groups dictates its unique reactivity profile. The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the reactivity of the adjacent aldehyde.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 209.55 g/mol | [1] |

| InChI Key | RVWJCAMEXVEXOV-UHFFFAOYSA-N | [1] |

| Appearance | Varies; often solid or semi-solid | [4] |

| Purity | Typically >95% for commercial grades | [4] |

| Storage | Inert atmosphere, 2-8°C recommended | [4] |

PART 2: Synthesis, Reactivity, and Mechanistic Insights

As a Senior Application Scientist, understanding the "how" and "why" behind a molecule's synthesis and reactivity is paramount for troubleshooting and innovation. This section explores the causal relationships governing the formation and functionalization of 5-Chloro-3-(trifluoromethyl)picolinaldehyde.

General Synthetic Strategy

The synthesis of trifluoromethylpyridines often begins with more common precursors like picoline (methylpyridine).[3] A general, multi-step approach involves the sequential chlorination and fluorination of the methyl group, followed by chlorination of the pyridine ring and, finally, oxidation or manipulation to install the aldehyde functionality.

The choice of reagents is critical:

-

Chlorination of the methyl group can be achieved using radical initiators.

-

Fluorination of the resulting trichloromethyl group is often performed with reagents like antimony trifluoride (Swarts reaction) or hydrogen fluoride.[3]

-

Ring Chlorination can be controlled to achieve the desired substitution pattern.

-

Aldehyde Formation can be accomplished via oxidation of a corresponding alcohol or methyl group under specific conditions.

The diagram below illustrates a conceptual workflow for the synthesis of functionalized trifluoromethylpyridines from a picoline starting material.

Caption: Conceptual synthesis pathway from 3-picoline.

Key Chemical Reactivity

The reactivity of 5-Chloro-3-(trifluoromethyl)picolinaldehyde is dominated by its aldehyde group, but modulated by the electronic effects of the chloro and trifluoromethyl substituents.

-

Aldehyde Transformations : The aldehyde group is a versatile handle for numerous reactions:

-

Oxidation : Can be readily oxidized to the corresponding 5-chloro-3-(trifluoromethyl)picolinic acid.[1]

-

Reduction : Can be reduced to 5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol using standard reducing agents like sodium borohydride.[1]

-

Condensation Reactions : Serves as an electrophile in reactions such as Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form vinyl derivatives, which are crucial intermediates in drug synthesis.[1]

-

Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines.

-

-

Nucleophilic Aromatic Substitution : While the pyridine ring is electron-deficient, the presence of the strongly withdrawing CF₃ group further activates the ring, making the chlorine atom susceptible to nucleophilic aromatic substitution under certain conditions.

-

Cross-Coupling Reactions : The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the 5-position.

PART 3: Applications in Drug Discovery and Agrochemicals

The utility of a building block is ultimately defined by its successful incorporation into high-value target molecules. This compound is a testament to the power of fluorine chemistry in modern drug design.

Role as a Pharmaceutical Intermediate

The trifluoromethyl group is a bioisostere of several functional groups and is known to improve key drug properties such as metabolic stability, lipophilicity, and binding affinity.[5] 5-Chloro-3-(trifluoromethyl)picolinaldehyde is thus an ideal starting point for synthesizing complex molecules with potential therapeutic value.[1][6][7]

For instance, it serves as a critical precursor for vinyl sulfone and related derivatives that have been investigated as neuroprotective agents for conditions like multiple sclerosis.[1] The aldehyde allows for the construction of the vinyl moiety, which can act as a Michael acceptor to form covalent bonds with target proteins.

The following diagram illustrates a generalized workflow where this building block is elaborated into a potential drug candidate.

Caption: Generalized drug discovery workflow.

Utility in Agrochemicals

Trifluoromethylpyridine derivatives are a cornerstone of the modern agrochemical industry, found in numerous herbicides, fungicides, and insecticides.[3] The unique physicochemical properties conferred by the TFMP moiety contribute to the biological activity and stability of these crop protection products.[3] This aldehyde is a key intermediate for the synthesis of new and existing agrochemical active ingredients.

PART 4: Representative Experimental Protocol

To ensure trustworthiness and practical utility, this section provides a self-validating, step-by-step protocol for a common transformation involving an aldehyde: a Knoevenagel condensation. This protocol is a representative example based on standard laboratory procedures.

Objective : To synthesize (E)-2-cyano-3-(5-chloro-3-(trifluoromethyl)pyridin-2-yl)acrylamide from 5-Chloro-3-(trifluoromethyl)picolinaldehyde.

Materials :

-

5-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq.)

-

2-Cyanoacetamide (1.1 eq.)

-

Piperidine (0.1 eq., catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq.) and 2-cyanoacetamide (1.1 eq.) in absolute ethanol.

-

Causality: Ethanol is a common polar protic solvent for this condensation, facilitating the dissolution of reactants and the catalytic cycle.

-

-

Catalyst Addition : Add piperidine (0.1 eq.) to the solution dropwise while stirring.

-

Causality: Piperidine, a weak base, acts as a catalyst to deprotonate the active methylene group of 2-cyanoacetamide, generating the nucleophile required for the condensation reaction.

-

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. Monitor the reaction progress by TLC until the starting aldehyde spot is consumed.

-

Self-Validation: TLC allows for real-time monitoring. A new, more polar spot corresponding to the product should appear, while the aldehyde spot diminishes.

-

-

Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate product precipitation.

-

Purification : Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

-

Causality: Washing with cold solvent minimizes the loss of the desired product, which may have some solubility in the mother liquor.

-

-

Characterization : Dry the purified solid under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

5-Chloro-3-(trifluoromethyl)picolinaldehyde is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its strategic combination of reactive functional groups, underpinned by the powerful electronic effects of its substituents, provides chemists with a reliable and versatile platform for the synthesis of complex and high-value molecules. From enhancing the properties of next-generation pharmaceuticals to forming the backbone of advanced agrochemicals, this building block continues to be a critical component in the synthetic chemist's arsenal.

References

-

5-(Trifluoromethyl)picolinaldehyde. LookChem. [Link]

-

5-Bromo-3-(trifluoromethyl)picolinaldehyde. PubChem. [Link]

-

Okamoto, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1227605-33-5|5-Chloro-3-(trifluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(trifluoromethyl)picolinaldehyde | 31224-82-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 5-Chloro-3-(trifluoromethyl)picolinaldehyde

An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)picolinaldehyde: Synthesis, History, and Applications

Abstract

5-Chloro-3-(trifluoromethyl)picolinaldehyde, a highly functionalized pyridine derivative, has emerged as a pivotal building block in modern medicinal and agrochemical research. Its unique molecular architecture, featuring a reactive aldehyde group, an electron-withdrawing trifluoromethyl moiety, and a chlorine atom on the pyridine scaffold, offers a versatile platform for the synthesis of complex, high-value molecules. The trifluoromethyl group is known to enhance critical properties such as metabolic stability and membrane permeability, while the aldehyde serves as a versatile synthetic handle for a myriad of chemical transformations. This guide provides a comprehensive overview of the compound's historical context, details its principal synthetic pathways with mechanistic insights, explores its chemical reactivity, and surveys its applications in drug discovery and beyond. By synthesizing technical data with expert analysis, this document serves as an essential resource for researchers and development professionals leveraging this powerful chemical intermediate.

Introduction to a Keystone Building Block

The strategic value of 5-Chloro-3-(trifluoromethyl)picolinaldehyde in organic synthesis stems from the synergistic interplay of its constituent parts. Each functional group has been deliberately incorporated through decades of research into structure-activity relationships, making it a "privileged" scaffold for generating new chemical entities.

Chemical Identity and Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and role in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 1227605-33-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₃NO | [1][3] |

| Molecular Weight | 209.56 g/mol | [1] |

| IUPAC Name | 5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Appearance | Colorless to yellow or brown liquid, semi-solid, or solid | [4] |

| Key Structural Features | Pyridine ring, Aldehyde (position 2), Trifluoromethyl (position 3), Chlorine (position 5) | [1] |

The Strategic Importance of Fluorination in Modern Chemistry

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug design.[5] The first synthesis of an aromatic compound with a -CF₃ group was reported in 1898.[6] This group is a bioisostere for several other functionalities and imparts unique properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve bioavailability.[1][7]

-

Receptor Binding: Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence hydrogen bonding, potentially leading to stronger and more specific interactions with biological targets.

The Pyridine Scaffold: A Privileged Structure

The pyridine ring is a ubiquitous feature in both natural products and synthetic pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating solubility and pharmacokinetic properties. The specific substitution pattern of 5-Chloro-3-(trifluoromethyl)picolinaldehyde, with its array of electron-withdrawing groups, makes the pyridine ring electron-deficient, influencing its reactivity in cross-coupling and nucleophilic substitution reactions.

Historical Context and Discovery

While a singular "discovery" event for 5-Chloro-3-(trifluoromethyl)picolinaldehyde is not documented, its history is intrinsically linked to the broader development of trifluoromethylpyridines (TFMPs) as essential intermediates, particularly in the agrochemical industry.

The Dawn of Organofluorine Chemistry

The journey began with early methods of fluorination. The first successful introduction of a trifluoromethyl group into a pyridine ring was reported in 1947, adapting procedures used for producing benzotrifluoride.[6] This process typically involved the chlorination of a picoline (methylpyridine) to a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction using a fluorinating agent like HF or SbF₃.

Emergence of Trifluoromethylpyridines (TFMPs) in Agrochemicals

The commercial value of TFMPs exploded with the discovery of their potent biological activities.

-

Herbicides: The first major herbicide incorporating a TFMP was fluazifop-butyl, developed in 1982, which utilized 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key building block.[8]

-

Insecticides and Fungicides: Compounds like chlorfluazuron and the highly sought-after intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) further cemented the importance of this class of molecules in crop protection.[8][9]

The demand for these commercial products drove extensive research into efficient, large-scale synthesis of various TFMP isomers. This industrial-scale research created the foundation and availability of diverse precursors, ultimately leading to the synthesis and commercialization of more specialized building blocks like 5-Chloro-3-(trifluoromethyl)picolinaldehyde.

Synthesis and Mechanistic Insights

The synthesis of 5-Chloro-3-(trifluoromethyl)picolinaldehyde is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The general strategy involves the sequential installation of the chloro and trifluoromethyl groups onto a suitable pyridine precursor, followed by the formation or unmasking of the aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into simpler, more readily available starting materials. The aldehyde can be formed from the oxidation of a primary alcohol, which in turn comes from the core substituted pyridine ring. The chloro and trifluoromethyl groups are typically installed on a picoline derivative.

Key Synthetic Pathways

While numerous variations exist, a common and illustrative pathway starts from 3-picoline.

-

Trifluoromethylation: The methyl group of 3-picoline is first chlorinated to a trichloromethyl group (-CCl₃) and then converted to the trifluoromethyl group (-CF₃) via a halogen exchange reaction.

-

Nuclear Chlorination: The resulting 3-(trifluoromethyl)pyridine undergoes regioselective chlorination. This step is critical, and reaction conditions (catalyst, temperature) are optimized to favor chlorination at the 5-position.

-

Side-Chain Functionalization: The methyl group at the 2-position of the resulting chlorinated intermediate is functionalized, often via radical bromination, to introduce a handle for conversion to an alcohol.

-

Oxidation: The primary alcohol is then oxidized to the final aldehyde product using a mild oxidizing agent like manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation.

Experimental Protocol: A Generalized Synthesis

This protocol is a representative example and should be adapted based on specific laboratory conditions and scale.

Step 1: Synthesis of 2-bromo-5-chloro-3-(trifluoromethyl)pyridine

-

Rationale: This step introduces the key substituents onto the pyridine ring. The bromination at the 2-position provides a versatile handle for subsequent reactions.

-

To a solution of 5-chloro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

-

Heat the reaction mixture to facilitate the electrophilic substitution. The electron-withdrawing -CF₃ group directs bromination primarily to the 2- and 6-positions; steric hindrance often favors the 2-position.

-

Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by pouring it over ice and neutralize carefully with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Conversion to (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol

-

Rationale: This step converts the bromo-intermediate into the primary alcohol precursor for the aldehyde via a lithium-halogen exchange followed by quenching with an electrophile.

-

Dissolve the purified 2-bromo-5-chloro-3-(trifluoromethyl)pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Anhydrous conditions are critical to prevent quenching the organolithium intermediate.

-

Add n-butyllithium (n-BuLi) dropwise. The n-BuLi will selectively perform a lithium-halogen exchange with the more reactive bromine atom.

-

After stirring for a short period, add anhydrous paraformaldehyde to the reaction mixture. The organolithium species will attack the paraformaldehyde, forming the alkoxide.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic phase, and purify as described previously.

Step 3: Oxidation to 5-Chloro-3-(trifluoromethyl)picolinaldehyde

-

Rationale: A mild oxidation is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane or chloroform.

-

Add an excess of manganese dioxide (MnO₂). MnO₂ is a mild, heterogeneous oxidant ideal for converting allylic and benzylic-type alcohols to aldehydes.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to a day.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid MnO₂.

-

Wash the Celite® pad with additional solvent, combine the filtrates, and remove the solvent in vacuo to yield the crude product. Purify by silica gel chromatography to obtain the final aldehyde.[1]

Chemical Reactivity and Applications

The utility of 5-Chloro-3-(trifluoromethyl)picolinaldehyde lies in its capacity to serve as a versatile intermediate for constructing more complex molecules.[1]

The Role of Key Functional Groups

-

Aldehyde Group: This is the primary reactive site for derivatization. It readily undergoes nucleophilic addition, condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons), reductive amination, and can be oxidized to a carboxylic acid or reduced to an alcohol.[1]

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The electron-withdrawing nature of the other ring substituents activates the chlorine for such reactions.

-

Trifluoromethyl Group: While generally unreactive, its powerful electron-withdrawing effect modulates the reactivity of the entire pyridine ring, making it more susceptible to nucleophilic attack.

Application in Pharmaceutical Research

This compound is a valuable scaffold in drug discovery. The aldehyde functionality is particularly useful as it can form covalent bonds with nucleophilic residues (like cysteine or serine) in the active sites of enzymes, making it a powerful tool for designing targeted covalent inhibitors.[1][7] Its derivatives are explored for a range of potential therapeutic activities, including anti-inflammatory and antimicrobial properties.[1][7]

Application in Agrochemical Development

The trifluoromethylpyridine motif is a well-established pharmacophore in modern agrochemicals.[6] 5-Chloro-3-(trifluoromethyl)picolinaldehyde serves as an intermediate for synthesizing new pesticides and herbicides, where precise substituent placement is key to optimizing efficacy, selectivity, and environmental safety.[7]

Comparative Analysis with Structural Analogs

Small changes in the substitution pattern can lead to significant differences in reactivity and biological activity.

| Compound Name | Key Differences from Target | Impact on Properties | Reference(s) |

| 3-Chloro-5-(trifluoromethyl)picolinaldehyde | Positional isomer (Cl and CF₃ positions swapped) | Alters the electronic distribution and steric environment of the pyridine ring, potentially changing reactivity and biological target affinity. | [7] |

| (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol | Aldehyde is reduced to a primary alcohol (-CH₂OH) | The alcohol is less reactive than the aldehyde but serves as a key handle for etherification, esterification, or use in prodrug strategies.[1] | [1] |

| 5-(Trifluoromethyl)picolinaldehyde | Lacks the 5-chloro substituent | The absence of the chloro group makes the pyridine ring less electron-deficient and may decrease its reactivity in SₙAr reactions. | [1] |

| Methyl 5-chloro-3-(trifluoromethyl)picolinate | Aldehyde is oxidized and esterified (-COOCH₃) | The ester is more stable to hydrolysis and oxidation than the aldehyde, making it preferable for long-term storage or as a stable precursor.[1] | [1] |

Conclusion and Future Outlook

5-Chloro-3-(trifluoromethyl)picolinaldehyde is more than just a chemical; it is the culmination of over a century of progress in organofluorine chemistry and heterocyclic synthesis. Its design is a testament to the principles of modern molecular engineering, providing chemists with a pre-optimized building block for the rapid development of new functional molecules. As the demand for more sophisticated pharmaceuticals and safer agrochemicals continues to grow, the importance of such highly functionalized intermediates will only increase. Future research will likely focus on developing even more efficient and greener synthetic routes to this compound and exploring its use in novel applications, such as materials science and the development of advanced biochemical probes.

References

-

Benchchem. 5-Chloro-3-(trifluoromethyl)picolinaldehyde | CAS 1227605-33-5.

-

Smolecule. Buy 3-Chloro-5-(trifluoromethyl)picolinaldehyde | 175277-50-6.

-

BLD Pharm. 1227605-33-5 | 5-Chloro-3-(trifluoromethyl)picolinaldehyde.

-

Tsukamoto, Y., & Nakamura, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 88–100.

-

Guidechem. 5-chloro-3-(trifluoromethyl)picolinaldehyde 1227605-33-5 China.

-

Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024).

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023).

-

Sigma-Aldrich. 5-(trifluoromethyl)picolinaldehyde | 31224-82-5.

-

Anax Laboratories. 31224-82-5 | 5-(trifluoromethyl)picolinaldehyde.

-

BLD Pharm. 31224-82-5 | 5-(Trifluoromethyl)picolinaldehyde.

-

PubChem. 5-Bromo-3-(trifluoromethyl)picolinaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1227605-33-5|5-Chloro-3-(trifluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-(trifluoromethyl)picolinaldehyde | 31224-82-5 [sigmaaldrich.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-Chloro-5-(trifluoromethyl)picolinaldehyde | 175277-50-6 [smolecule.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

A Theoretical and Computational Guide to 5-Chloro-3-(trifluoromethyl)picolinaldehyde: Molecular Insights for Drug Discovery and Development

Abstract

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic and structural features, arising from the interplay of the chloro, trifluoromethyl, and aldehyde substituents on the pyridine ring, make it a valuable scaffold for the synthesis of novel bioactive compounds. This in-depth technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the chemical behavior of this versatile molecule. We will explore its structural properties, electronic landscape, and reactivity through the lens of computational chemistry, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be self-validating and are grounded in established theoretical frameworks, providing a robust platform for the rational design of next-generation therapeutics and functional materials.

Introduction: The Significance of 5-Chloro-3-(trifluoromethyl)picolinaldehyde

5-Chloro-3-(trifluoromethyl)picolinaldehyde, with the chemical formula C₇H₃ClF₃NO, has emerged as a high-value intermediate in the synthesis of complex organic molecules.[1] The strategic placement of an electron-withdrawing trifluoromethyl group and a chloro substituent on the pyridine ring, coupled with the reactive aldehyde functionality, bestows upon this molecule a unique combination of properties. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in bioactive compounds, while the chloro group can influence the electrophilicity of the pyridine ring and provide a site for further functionalization.[1] The aldehyde group serves as a versatile handle for a variety of synthetic transformations, including condensations and reductions.[1]

This molecule has found applications in the development of therapeutic agents, including those targeting the Keap1-Nrf2 pathway for antioxidant and anti-inflammatory effects, as well as in the creation of neuroprotective agents.[1] Its role as a precursor for antiviral and anticancer agents further underscores its importance in medicinal chemistry.[1] Given its significance, a thorough understanding of its intrinsic molecular properties is crucial for its effective utilization in drug design and materials science. Computational chemistry offers a powerful toolkit to dissect these properties at the atomic level, providing insights that can guide synthetic efforts and predict molecular behavior.

Molecular Structure and Electronic Properties: A Computational Perspective

A foundational step in understanding the chemical nature of 5-Chloro-3-(trifluoromethyl)picolinaldehyde is the elucidation of its three-dimensional structure and electronic landscape. Density Functional Theory (DFT) has proven to be a reliable and efficient method for this purpose.

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable conformation, its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol for Geometry Optimization:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is a good choice for providing a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and electron-withdrawing groups.

-

Input: The initial structure can be built using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

-

Calculation: Perform a geometry optimization calculation. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true minimum on the potential energy surface has been located.

The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for 5-Chloro-3-(trifluoromethyl)picolinaldehyde (Illustrative Data)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C=O bond length | ~1.21 Å |

| C-Cl bond length | ~1.74 Å |

| C-CF₃ bond length | ~1.52 Å |

| C-C (ring) bond lengths | ~1.38 - 1.40 Å |

| C-N (ring) bond lengths | ~1.33 - 1.34 Å |

| O=C-H bond angle | ~121° |

| C-C-Cl bond angle | ~119° |

| C-C-CF₃ bond angle | ~122° |

Note: These are illustrative values based on typical bond lengths and angles for similar molecules. Actual calculated values should be obtained by running the specified protocol.

Vibrational Analysis

Vibrational frequency calculations are essential not only to confirm the nature of the optimized geometry but also to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Protocol for Vibrational Analysis:

-

Software: Same as for geometry optimization.

-

Method: B3LYP/6-311++G(d,p).

-

Input: The optimized geometry from the previous step.

-

Calculation: Perform a frequency calculation. The output will provide the vibrational frequencies, IR intensities, and Raman activities for each vibrational mode.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Protocol for FMO Analysis:

-

Software: Same as for geometry optimization.

-

Method: B3LYP/6-311++G(d,p).

-

Input: The optimized geometry.

-

Calculation: The HOMO and LUMO energies are typically part of the standard output of a geometry optimization or single-point energy calculation. The orbitals can be visualized using software like GaussView or Avogadro.

Caption: Conceptual MEP and Reactivity Sites.

Modeling Reaction Mechanisms

Computational chemistry can be used to model the entire reaction pathway for transformations involving 5-Chloro-3-(trifluoromethyl)picolinaldehyde. This includes identifying transition states and calculating activation energies, which can provide valuable insights into reaction kinetics and selectivity. For example, the mechanism of nucleophilic addition to the aldehyde group can be investigated by locating the transition state for the attack of a nucleophile.

Protocol for Transition State Searching:

-

Software: Gaussian 09/16.

-

Method: B3LYP/6-311++G(d,p).

-

Input: An initial guess for the transition state structure.

-

Calculation: Use a transition state optimization algorithm (e.g., Opt=TS). A successful transition state calculation will yield a structure with exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Applications in Drug Discovery

The theoretical insights gained from these computational studies can be directly applied to drug discovery efforts.

-

Structure-Based Drug Design: The optimized geometry and charge distribution of 5-Chloro-3-(trifluoromethyl)picolinaldehyde can be used to design and dock derivatives into the active sites of target proteins.

-

QSAR Modeling: Calculated electronic properties, such as HOMO-LUMO energies and atomic charges, can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives.

-

Metabolic Stability Prediction: The reactivity of different sites in the molecule can be used to predict potential sites of metabolism, aiding in the design of more stable drug candidates.

Caption: Computational Chemistry in the Drug Discovery Pipeline.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intricate molecular properties of 5-Chloro-3-(trifluoromethyl)picolinaldehyde. By employing a combination of DFT, NBO, and MEP analyses, researchers can gain a deep understanding of its structure, electronic landscape, and reactivity. This knowledge is paramount for the rational design of novel derivatives with tailored properties for applications in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a robust starting point for any researcher looking to leverage the power of computational chemistry to unlock the full potential of this versatile chemical building block.

References

Sources

An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Chloro-3-(trifluoromethyl)picolinaldehyde

Abstract

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a highly functionalized pyridine-based building block of significant interest in pharmaceutical and agrochemical research. Its unique electronic architecture, characterized by a confluence of potent electron-withdrawing groups on a pyridine scaffold, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the interplay between the aldehyde, chloro, and trifluoromethyl functionalities. We will explore the principal reaction pathways, including nucleophilic aromatic substitution (SNAr) at the C-5 position and a variety of transformations at the C-2 aldehyde group. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding to effectively leverage this compound in complex synthetic applications.

Introduction to a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, pyridine derivatives are foundational due to their presence in numerous bioactive compounds and their capacity for diverse chemical modifications. 5-Chloro-3-(trifluoromethyl)picolinaldehyde, also known as 5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde, has emerged as a valuable intermediate.[1] Its structure is primed for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures.

The aldehyde group at the C-2 position serves as a versatile handle for transformations such as reductive aminations, oxidations, and carbon-carbon bond formations.[2] Simultaneously, the chloro group at C-5, activated by the powerful electron-withdrawing effects of both the ring nitrogen and the adjacent trifluoromethyl group, is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][3] This dual reactivity allows for a modular approach to library synthesis and lead optimization campaigns.

1.1 Molecular Structure and Physicochemical Properties

The strategic placement of three distinct functional groups governs the compound's reactivity. The trifluoromethyl group at C-3 and the chloro group at C-5 synergistically reduce the electron density of the pyridine ring, which profoundly influences the reactivity of all sites.[1][3]

| Property | Value | Reference |

| CAS Number | 1227605-33-5 | [1] |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| Molecular Weight | 209.55 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 31-33 °C | [4] |

| Boiling Point | 197.5 °C at 760 mmHg | [4] |

| SMILES | O=Cc1ncccc1C(F)(F)F | [5] |

Core Reactivity Principles: A Mechanistic Perspective

To effectively utilize 5-Chloro-3-(trifluoromethyl)picolinaldehyde, one must understand the electronic interplay of its constituent parts. The molecule's reactivity is not merely the sum of its functional groups but a result of their synergistic influence.

2.1 The Severely Electron-Deficient Pyridine Core The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the potent inductive electron-withdrawing capabilities of the C-3 trifluoromethyl and C-5 chloro substituents. This severe electron deficiency is the cornerstone of the molecule's reactivity, making the aromatic ring highly susceptible to attack by nucleophiles.[3][6]

2.2 The Activated Chloro Substituent at C-5 The chloro group at the C-5 position is an excellent leaving group, primed for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a stabilized Meisenheimer-like intermediate, where the negative charge is delocalized across the electron-poor ring and stabilized by the electron-withdrawing groups.[3][7] This makes the displacement of the chloride with various nucleophiles (amines, thiols, alkoxides) a highly favorable and common transformation.[8][9]

2.3 The Electrophilic Aldehyde at C-2 The aldehyde at the C-2 position is a classic electrophile. Its reactivity is somewhat modulated by the adjacent ring nitrogen but remains a primary site for nucleophilic attack.[2] It readily participates in foundational organic reactions, including:

-

Reductive Amination: Formation of an imine with a primary or secondary amine, followed by reduction to yield the corresponding amine.

-

Oxidation: Conversion to the corresponding carboxylic acid.[1][10]

-

Reduction: Conversion to the primary alcohol.[1]

-

Condensation Reactions: Such as Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.[11]

Key Synthetic Transformations and Protocols

The utility of 5-Chloro-3-(trifluoromethyl)picolinaldehyde is best demonstrated through its application in key synthetic transformations. The following sections provide both mechanistic insight and practical, step-by-step protocols for its most common and powerful reactions.

3.1 Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

This is arguably the most powerful transformation for this substrate, allowing for the introduction of a wide array of functional groups at the C-5 position. The reaction is typically high-yielding and regioselective.

Protocol 3.1.1: SNAr with a Primary Amine

This protocol details the displacement of the C-5 chloro group with a generic primary amine, such as aniline.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq).

-

Solvent and Reagents: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. To this solution, add the primary amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Insights:

-

Solvent Choice: A polar aprotic solvent like DMF or DMSO is used to solubilize the reagents and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: The base is crucial to deprotonate the amine nucleophile after the initial addition, driving the equilibrium towards the product.

-

Temperature: Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the intermediate complex.[6]

3.2 Transformations of the Aldehyde Moiety

The aldehyde group is a gateway to numerous other functional groups. Its transformations can be performed before or after modification at the C-5 position, adding to the synthetic flexibility.

Protocol 3.2.1: One-Pot Reductive Amination

Reductive amination is a cornerstone of modern drug discovery for installing amine functionalities. This protocol uses the stable and efficient α-picoline-borane complex as the reducing agent.[12][13]

Step-by-Step Methodology:

-

Reagent Solution: In a round-bottom flask, dissolve 5-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol (MeOH) or Tetrahydrofuran (THF).[12]

-

Acid Catalyst: Add a small amount of acetic acid (AcOH, ~0.1 eq) to catalyze the formation of the iminium ion intermediate.[12]

-

Reducing Agent: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add α-picoline-borane (1.2 eq) portion-wise.

-

Reaction Conditions: Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).

-

Workup: Carefully quench the reaction by the slow addition of 1M HCl. Basify the solution with aqueous sodium bicarbonate (NaHCO₃) and extract with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography if necessary.

Causality and Insights:

-

Reducing Agent Choice: α-Picoline-borane is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[14] It is also more stable and easier to handle than other reagents like sodium cyanoborohydride.[12][13]

-

pH Control: The reaction is typically run under weakly acidic conditions to promote the formation of the electrophilic iminium ion without significantly hydrolyzing it.

Protocol 3.2.2: Oxidation to Carboxylic Acid

Converting the aldehyde to a carboxylic acid is a common step to enable amide coupling or other carboxylate-based chemistries. The Pinnick oxidation is an exceptionally mild and high-yielding method for this transformation.[15]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Reagents: Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer, followed by 2-methyl-2-butene as a hypochlorite scavenger.[15]

-

Oxidant: Add sodium chlorite (NaClO₂, 1.5 eq) portion-wise at room temperature. An exotherm may be observed.

-

Monitoring: Stir the reaction for 1-4 hours until complete.

-

Workup: Quench the reaction with aqueous sodium sulfite (Na₂SO₃) solution. Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for subsequent steps.

Causality and Insights:

-

Scavenger: 2-Methyl-2-butene is critical as it scavenges the hypochlorous acid (HOCl) byproduct, which can otherwise react with the starting aldehyde or product.[15]

-

Mildness: This method is tolerant of many other functional groups, making it superior to harsher oxidants like potassium permanganate or chromic acid.[16]

Spectroscopic Characterization

Authenticating the structure and purity of 5-Chloro-3-(trifluoromethyl)picolinaldehyde and its derivatives is critical. Below are the expected NMR spectral signatures.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10.1 | s | - | Aldehyde (-CHO) |

| ~8.9 | d | ~2.0 | H-6 (proton ortho to N) | |

| ~8.3 | d | ~2.0 | H-4 (proton meta to N) | |

| ¹⁹F NMR | ~ -63 | s | - | -CF₃ |

| ¹³C NMR | ~188 | s | - | C=O (Aldehyde) |

| ~152 | s | - | C-2 (C-CHO) | |

| ~150 | q | JCF ≈ 4-5 | C-3 (C-CF₃) | |

| ~148 | s | - | C-6 | |

| ~138 | s | - | C-4 | |

| ~135 | s | - | C-5 (C-Cl) | |

| ~122 | q | JCF ≈ 275 | -CF₃ |

Note: Predicted shifts are approximate and can vary based on solvent and concentration.

Safety, Handling, and Storage

5.1 Hazard Identification 5-Chloro-3-(trifluoromethyl)picolinaldehyde should be handled with care. It is classified as an irritant.

-

Skin and Eye Contact: May cause skin and serious eye irritation.[17]

-

Inhalation: May be harmful if inhaled and cause respiratory tract irritation.[17][18]

5.2 Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust.

-

Keep away from sources of ignition.[17]

5.3 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][19]

Conclusion

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a powerful and versatile synthetic intermediate. Its reactivity is dominated by the severe electron-deficient nature of the pyridine ring, which enables facile nucleophilic aromatic substitution at the C-5 position and a host of classical transformations at the C-2 aldehyde. A thorough understanding of its electronic properties and the specific reaction conditions detailed in this guide will empower chemists to strategically and efficiently incorporate this building block into the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]

-

StackExchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available from: [Link]

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

-

PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available from: [Link]

-

Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available from: [Link]

- Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.

-

ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Available from: [Link]

-

Chemistry Journal of Moldova. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Available from: [Link]

-

ResearchGate. novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. Available from: [Link]

-

ResearchGate. Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3 ). Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]

-

Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Available from: [Link]

-

LookChem. 5-(Trifluoromethyl)picolinaldehyde. Available from: [Link]

-

YouTube. Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. Available from: [Link]

- Racˇ, B., et al. (2012). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate.

-

SAGECHEM LIMITED. 5-(trifluoromethyl)picolinaldehyde CAS NO.31224-82-5. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]

-

Organic Syntheses. N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Available from: [Link]

- Google Patents. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

PubChem. 5-Bromo-3-(trifluoromethyl)picolinaldehyde. Available from: [Link]

-

NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. youtube.com [youtube.com]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

- 12. sciencemadness.org [sciencemadness.org]

- 13. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]

- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 15. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 17. fishersci.com [fishersci.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. 31224-82-5|5-(Trifluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Stability and Storage of 5-Chloro-3-(trifluoromethyl)picolinaldehyde

Introduction

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a key building block in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive aldehyde group, a stabilizing trifluoromethyl group, and a chlorine atom, makes it a versatile precursor for the synthesis of a wide range of complex molecules. The aldehyde functionality serves as a handle for various synthetic transformations, while the trifluoromethyl group often enhances metabolic stability and membrane permeability in bioactive compounds. This guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 5-Chloro-3-(trifluoromethyl)picolinaldehyde is crucial for its proper handling and storage.

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | [1] |

| CAS Number | 1227605-33-5 | [1] |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| Molecular Weight | 209.55 g/mol | [1] |

| Appearance | Solid (Typical) | Inferred from safety data sheets of similar compounds |

| SMILES | C1=C(C=NC(=C1C(F)(F)F)C=O)Cl | [1] |

The presence of the electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring influences the reactivity of the aldehyde group. The chlorine atom enhances the electrophilicity of the pyridine ring.[1]

Core Directive: Stability and Recommended Storage

Based on the analysis of its chemical structure and available safety data for analogous compounds, 5-Chloro-3-(trifluoromethyl)picolinaldehyde is considered stable under proper conditions.[2] However, its stability can be compromised by several factors.

Recommended Storage Conditions

To ensure the long-term integrity of 5-Chloro-3-(trifluoromethyl)picolinaldehyde, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Lower temperatures slow down potential degradation reactions. Some suppliers recommend refrigeration (2-8°C) while others suggest freezing (-20°C) for long-term storage.[3][4] The choice may depend on the anticipated duration of storage. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | The aldehyde group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with atmospheric oxygen, thereby preventing the formation of the corresponding carboxylic acid.[5] |

| Light | Store in a dark place | Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Amber vials or storage in a light-proof container is advised.[2] |

| Moisture | Keep container tightly closed and in a dry place | Aldehydes can potentially react with water, although this is less of a concern for a solid compound. More importantly, moisture can facilitate other degradation pathways. A dry environment is crucial.[2][6] |

| Container | Tightly closed, well-sealed container | This prevents exposure to atmospheric oxygen and moisture.[2][6] |

Incompatible Materials

To prevent unwanted reactions and degradation, 5-Chloro-3-(trifluoromethyl)picolinaldehyde should be stored away from:

-

Strong Oxidizing Agents: These can readily oxidize the aldehyde group to a carboxylic acid.[2]

-

Strong Bases: Bases can catalyze aldol-type condensation reactions or other undesired transformations.

-

Strong Acids: While the compound is likely stable in the presence of weak acids, strong acids could potentially lead to decomposition.

Potential Degradation Pathways

Oxidation

The most probable degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 5-chloro-3-(trifluoromethyl)picolinic acid. This can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures.

Caption: Proposed oxidation degradation pathway.

Photodecomposition

Aromatic aldehydes can be susceptible to photodecomposition upon exposure to UV light. The specific products would depend on the reaction conditions, but this pathway underscores the importance of storing the compound in the dark.

Hydrolytic Instability of Analogs

While the target compound's hydrolytic stability data is not available, it's noteworthy that related ester derivatives are highlighted for their enhanced hydrolytic stability, suggesting that the aldehyde may have some susceptibility to hydrolysis under certain pH conditions, although likely minimal for the solid material.[1]

Experimental Protocol: A Self-Validating System for Stability Assessment

To ensure the integrity of 5-Chloro-3-(trifluoromethyl)picolinaldehyde within a research setting, a routine stability assessment is recommended, especially for long-term projects.

Step-by-Step Methodology

-

Initial Characterization (T=0):

-

Obtain a baseline characterization of a new batch of the compound.

-

Recommended techniques:

-

¹H NMR and ¹⁹F NMR: To confirm the chemical structure and identify any initial impurities.

-

HPLC-UV: To determine the purity of the material. A single, sharp peak is expected.

-

LC-MS: To confirm the molecular weight and identify potential low-level impurities.

-

-

-

Stress Testing (Accelerated Stability):

-

Aliquot small amounts of the compound into separate vials.

-

Expose these aliquots to controlled stress conditions:

-

Elevated Temperature: 40°C for 2 weeks.

-

High Humidity: 75% RH at 25°C for 2 weeks.

-

Light Exposure: Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

-

Include a control sample stored under the recommended conditions (-20°C or 2-8°C, dark, inert atmosphere).

-

-

Analysis of Stressed Samples:

-

After the stress period, analyze all samples (including the control) using the same analytical methods as in the initial characterization.

-

Compare the HPLC chromatograms: Look for the appearance of new peaks (degradants) and a decrease in the area of the main peak.

-

Analyze the NMR spectra: Check for the appearance of new signals that could correspond to degradation products (e.g., a carboxylic acid proton in ¹H NMR).

-

Use LC-MS to identify degradants: Attempt to determine the mass of any new peaks observed in the HPLC to propose their structures.

-

-

Long-Term Stability Monitoring:

-

For critical applications, store aliquots under the recommended conditions and re-analyze at regular intervals (e.g., 6 months, 1 year, 2 years).

-

Caption: Experimental workflow for stability assessment.

Conclusion

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a stable compound when stored under appropriate conditions. The primary degradation pathway of concern is the oxidation of the aldehyde moiety. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the shelf-life of this valuable reagent can be significantly extended, ensuring its integrity for synthetic applications. The implementation of a self-validating stability assessment protocol provides an additional layer of quality control, which is paramount in research and drug development.

References

Sources

Methodological & Application

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

An In-Depth Guide to the Synthesis of Derivatives from 5-Chloro-3-(trifluoromethyl)picolinaldehyde: Protocols and Applications

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a highly valuable heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its molecular architecture is distinguished by three key reactive sites: a versatile aldehyde group, a strategically positioned chlorine atom, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold. This unique combination of features makes it an ideal starting material for the synthesis of a diverse array of complex molecules.

The trifluoromethyl (-CF3) group is a well-regarded bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates often enhances metabolic stability, increases lipophilicity, and improves binding affinity to biological targets.[2][3] The aldehyde functionality serves as a crucial handle for a wide range of synthetic transformations, including oxidation, reduction, and condensation reactions.[1] Furthermore, the chlorine atom, activated by the electron-withdrawing nature of the adjacent -CF3 group and the pyridine ring nitrogen, is amenable to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive overview of the synthetic pathways accessible from 5-Chloro-3-(trifluoromethyl)picolinaldehyde, complete with detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Part 1: Synthetic Transformations of the Aldehyde Functional Group

The aldehyde at the C2 position is a primary site for derivatization, allowing for straightforward modifications to its oxidation state or for the construction of larger molecular frameworks through carbon-carbon and carbon-nitrogen bond formation.

Oxidation to 5-Chloro-3-(trifluoromethyl)picolinic Acid

Scientific Rationale: The oxidation of the aldehyde to a carboxylic acid is a foundational step for creating derivatives such as esters and amides. The resulting carboxylic acid is a key intermediate for coupling with various amines or alcohols, widely utilized in the construction of libraries of bioactive compounds. Strong oxidizing agents like potassium permanganate (KMnO4) are effective for this transformation.[1]